Glycine, N-(phosphonomethyl)-, potassium salt

説明

Nomenclature and Chemical Identity

The nomenclature of this compound follows established international chemical naming conventions and regulatory frameworks. According to the International Union of Pure and Applied Chemistry naming system, the compound is designated as potassium N-[(hydroxyphosphinato)methyl]glycine. The Chemical Abstracts Service provides the alternative name N-(phosphonomethyl)glycine potassium salt (1:1).

Multiple Chemical Abstracts Service registry numbers have been assigned to this compound, reflecting different registration contexts and formulation specifications. The primary Chemical Abstracts Service registry number is 39600-42-5, while additional registry numbers include 70901-12-1 and 70901-20-1. These multiple registrations reflect the compound's various forms and applications in commercial formulations.

The International Organization for Standardization common name designation follows the parent compound nomenclature, with the specific identification as glyphosate-potassium according to European Chemicals Agency standards. The Pesticide Properties Database designation maintains consistency with this nomenclature framework.

Alternative systematic names for the compound include this compound, potassium glyphosate, and potassium [(phosphonomethyl)amino]acetate. These naming variations reflect different regulatory and commercial contexts while maintaining chemical accuracy and specificity.

Table 1: Nomenclature and Registry Information for this compound

| Nomenclature System | Chemical Name | Registry Number |

|---|---|---|

| International Union of Pure and Applied Chemistry | potassium N-[(hydroxyphosphinato)methyl]glycine | 39600-42-5 |

| Chemical Abstracts Service | N-(phosphonomethyl)glycine potassium salt (1:1) | 39600-42-5 |

| International Organization for Standardization | glyphosate-potassium | 70901-20-1 |

| European Chemicals Agency | N-(phosphonomethyl)glycine monopotassium salt | 70901-12-1 |

Relation to Parent Compound (Glyphosate)

This compound maintains a direct chemical relationship to its parent compound, glyphosate, through the preservation of the core molecular structure while incorporating a potassium counterion. The parent compound, glyphosate, is characterized by the chemical formula C₃H₈NO₅P and represents a phosphonomethyl derivative of the amino acid glycine.

The relationship between the potassium salt and the parent compound is fundamentally based on acid-base chemistry, where the acidic sites of glyphosate are neutralized by potassium ions. Glyphosate contains one basic amino function and three ionizable acidic sites, making it suitable for salt formation with various counterions. The potassium salt formation enhances certain physical and chemical properties while maintaining the biological activity of the parent molecule.

The mechanism of action remains identical between the potassium salt and the parent compound. Both forms inhibit the enzyme 5-enolpyruvylshikimate-3-phosphate synthase, which is present in plants, fungi, and bacteria. This enzyme catalyzes a critical step in the shikimic acid pathway, which is essential for the biosynthesis of aromatic amino acids including phenylalanine, tyrosine, and tryptophan.

When applied to agricultural systems, the potassium salt dissociates to release the active glyphosate molecule, which then functions identically to the parent compound. Environmental fate studies indicate that glyphosate salts dissociate rapidly to form glyphosate and the counter ion, suggesting that the environmental behavior is primarily determined by the parent glyphosate molecule rather than the specific salt form.

Table 2: Comparative Analysis of Parent Compound and Potassium Salt

| Property | Glyphosate (Parent) | Potassium Salt |

|---|---|---|

| Molecular Formula | C₃H₈NO₅P | C₃H₇KNO₅P |

| Molecular Weight | 169.08 g/mol | 207.16 g/mol |

| Chemical Abstracts Service Number | 1071-83-6 | 39600-42-5 |

| Water Solubility | 10,000-15,700 mg/L | 1.16 g/100 mL |

| Mechanism of Action | 5-enolpyruvylshikimate-3-phosphate synthase inhibition | Identical to parent |

Structural Characteristics and Chemical Classification

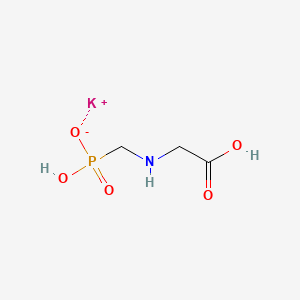

The structural characteristics of this compound are defined by its molecular formula C₃H₇KNO₅P and molecular weight of 207.16 grams per mole. The compound represents an organophosphorus chemical classification, specifically categorized as a phosphonate derivative. The structural framework maintains the glycine backbone while incorporating the phosphonomethyl substituent and potassium counterion.

The three-dimensional molecular structure can be described through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is C(C(=O)O)NCP(=O)(O)[O-].[K+], while the International Chemical Identifier designation provides InChI=1S/C3H8NO5P.K/c5-3(6)1-4-2-10(7,8)9;/h4H,1-2H2,(H,5,6)(H2,7,8,9);/q;+1/p-1.

The molecular architecture consists of a central glycine moiety linked to a phosphonomethyl group through an amino bridge. The potassium ion associates with the deprotonated carboxylic acid and phosphonic acid functionalities, creating a salt complex that enhances water solubility compared to the parent acid compound. This structural modification significantly impacts the compound's physical properties, particularly its solubility characteristics and formulation potential.

The chemical classification places this compound within the glycine derivative category of herbicides. The phosphonate functional group classifies it as an organophosphorus compound, distinguishing it from organophosphate compounds through the carbon-phosphorus bond rather than carbon-oxygen-phosphorus linkage. This structural distinction contributes to the compound's stability and environmental fate characteristics.

Table 3: Structural and Physical Properties

Regulatory Status and International Designations

The regulatory status of this compound reflects its integration within broader glyphosate regulatory frameworks across multiple international jurisdictions. The European Union regulatory framework encompasses the potassium salt within the comprehensive glyphosate approval renewal process, with the most recent renewal approved on December 16, 2017, extending authorization until December 15, 2022.

The Food and Agriculture Organization of the United Nations maintains specific technical specifications for glyphosate salts, including the potassium salt variant. The Food and Agriculture Organization Specification 284.019 specifically addresses glyphosate potassium salt technical concentrates, establishing quality standards and analytical requirements for international trade. These specifications ensure consistency in product quality and facilitate global commerce in glyphosate-based products.

European Chemicals Agency classification and labeling procedures categorize the potassium salt under established hazard communication frameworks. The Global Harmonized System classification indicates the compound as toxic to aquatic life with long-lasting effects (H411), requiring specific precautionary measures including P273, P391, and P501 designations. The European Chemicals Agency Committee for Risk Assessment maintains ongoing review authority for classification modifications based on emerging scientific evidence.

New Zealand Environmental Protection Authority regulatory framework indicates that this compound does not have individual approval but may be used as a component in products covered by group standards. This regulatory approach reflects the compound's primary function as a formulation ingredient rather than a standalone active substance.

The Assessment Group of Glyphosate, comprising national authorities from France, Hungary, the Netherlands, and Sweden, has conducted comprehensive evaluation of glyphosate and its salts, producing an assessment report of approximately 11,000 pages. This extensive evaluation forms the basis for ongoing regulatory decisions across European Union member states.

Table 4: International Regulatory Status Summary

| Jurisdiction | Regulatory Body | Status | Specification/Standard |

|---|---|---|---|

| European Union | European Chemicals Agency | Approved until December 2022 | Regulation (EC) No 1107/2009 |

| International | Food and Agriculture Organization | Technical Specification | FAO 284.019/TK |

| New Zealand | Environmental Protection Authority | Component use authorized | Group standard coverage |

| Global | Codex Alimentarius | Maximum residue limits established | Joint Meeting on Pesticide Residues |

The international regulatory landscape continues to evolve through ongoing scientific assessment and peer review processes. The European Food Safety Authority and European Chemicals Agency coordinate parallel consultation processes to evaluate new scientific evidence and maintain current safety assessments. These regulatory mechanisms ensure that the commercial use of this compound remains aligned with contemporary scientific understanding and environmental protection objectives.

特性

IUPAC Name |

potassium;2-(phosphonomethylamino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8NO5P.K/c5-3(6)1-4-2-10(7,8)9;/h4H,1-2H2,(H,5,6)(H2,7,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOPHZNMBKHGAV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])NCP(=O)(O)O.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7KNO5P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034645 | |

| Record name | Glycine, N-(phosphonomethyl)- potassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39600-42-5 | |

| Record name | Glycine, N-(phosphonomethyl)- potassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glyphosate-potassium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-(phosphonomethyl)-, potassium salt can be achieved through several methods. One common method involves the reaction of glycine with formaldehyde and phosphorus trichloride. This reaction produces N-(phosphonomethyl)-iminodiacetic acid, which is then oxidized to form the desired compound . Another method involves the dealkylation of N-substituted glyphosates, which is considered an atom-efficient process .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using glycine and formaldehyde in the presence of phosphorus trichloride or phosphorous acid. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: Glycine, N-(phosphonomethyl)-, potassium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function as a herbicide and its stability in different environments .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include formaldehyde, phosphorus trichloride, and oxidizing agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed: The major products formed from the reactions of this compound include its various salt forms, such as isopropylamine, diammonium, and sesquisodium salts. These products are used in different formulations of herbicides .

科学的研究の応用

Agricultural Research

Glyphosate potassium is extensively studied for its efficacy in weed control and its impact on crop production. Its application has been shown to significantly reduce weed competition, thereby improving the yield of various crops such as soybeans, corn, and cotton. Research has focused on optimizing application rates and timing to maximize effectiveness while minimizing environmental impact .

Biochemical Studies

In biochemical research, glyphosate potassium serves as a model compound to study enzyme inhibition. Its interaction with EPSPS provides insights into metabolic pathways in plants and helps researchers understand the broader implications of herbicide use on plant physiology. Studies have also investigated glyphosate's effects on non-target organisms, contributing to discussions on ecological safety .

Toxicological Research

Research into the toxicological effects of glyphosate potassium has been significant, particularly concerning its potential health impacts on humans and animals. Various studies have assessed chronic exposure effects, reproductive toxicity, and carcinogenic potential. For instance, investigations have highlighted varying responses in animal models, with some studies indicating no adverse effects at certain exposure levels .

Environmental Impact Studies

The environmental implications of glyphosate potassium usage are critical areas of research. Studies have examined its persistence in soil and water systems, degradation pathways, and potential effects on biodiversity. Understanding these factors is essential for developing sustainable agricultural practices that mitigate negative environmental impacts while maintaining crop productivity .

Case Study 1: Glyphosate Efficacy in Crop Production

A study conducted on soybean fields demonstrated that glyphosate application at specific growth stages resulted in a 30% increase in yield compared to untreated fields. The research highlighted optimal application rates and timing as crucial factors influencing effectiveness .

Case Study 2: Toxicological Assessment

In a comprehensive toxicological assessment involving pregnant rabbits exposed to glyphosate potassium at various doses, researchers found no significant adverse effects on pregnancy outcomes or fetal development at lower exposure levels. However, higher doses did result in observable impacts on maternal health .

Case Study 3: Environmental Persistence

Research examining glyphosate's environmental persistence revealed that it degrades rapidly under certain conditions but can persist longer in less favorable environments. This study emphasized the importance of understanding local soil and climatic conditions when applying glyphosate-based herbicides .

作用機序

The mechanism of action of Glycine, N-(phosphonomethyl)-, potassium salt involves the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP). This enzyme is crucial for the synthesis of aromatic amino acids in plants. By inhibiting EPSP, the compound disrupts the shikimate pathway, leading to the death of the plant .

類似化合物との比較

Chemical and Formulation Properties

Efficacy and Environmental Impact

- Potassium Salt: Exhibits superior efficacy in hard water due to reduced cation competition (e.g., Ca²⁺, Mg²⁺), enhancing glyphosate bioavailability . Field studies in Colombian rice paddies demonstrated 14C-glyphosate potassium salt mobility is influenced by soil phosphate content, with monoammonium phosphate (MAP) accelerating degradation .

- Isopropylammonium Salt : Dominates market share but precipitates in hard water, requiring acidifying adjuvants .

Toxicological Profiles

- All salts share glyphosate’s core mechanism of action but differ in adjuvant interactions, influencing non-target species toxicity .

生物活性

Glycine, N-(phosphonomethyl)-, potassium salt, commonly known as glyphosate, is an organophosphorus compound primarily recognized for its herbicidal properties. It acts by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is essential for the synthesis of aromatic amino acids in plants. This inhibition disrupts the shikimate pathway, leading to plant death and making glyphosate a widely used herbicide in agriculture.

- Molecular Formula : C₃H₆KNO₅P

- Molecular Weight : 207.16 g/mol

- CAS Number : 39600-42-5

The biological activity of glyphosate is characterized by its specific action on the EPSPS enzyme. This enzyme is crucial in the shikimate pathway, which is not present in animals, making glyphosate selectively toxic to plants. The inhibition of EPSPS leads to a depletion of essential aromatic amino acids, ultimately resulting in plant death.

| Mechanism | Description |

|---|---|

| Target Enzyme | 5-enolpyruvylshikimate-3-phosphate synthase |

| Pathway Affected | Shikimate pathway |

| Resulting Effect | Disruption of aromatic amino acid synthesis |

Absorption and Distribution

Glyphosate is absorbed through plant foliage and roots, with studies indicating variable absorption rates depending on formulation and environmental conditions. In animals, glyphosate exhibits low acute toxicity; however, chronic exposure studies have raised concerns regarding potential carcinogenic effects.

Case Study Findings

- Acute Toxicity : Inhalation studies on Sprague-Dawley rats indicated a NOAEL (No Observed Adverse Effect Level) of 1000 mg/kg for acute exposure .

- Chronic Exposure : Long-term studies showed alterations in salivary gland cells in rats at doses above 400 mg/kg/day; however, these changes were not deemed adverse at lower doses .

Table 2: Summary of Toxicity Studies

| Study Type | Species | Dose (mg/kg) | Observations |

|---|---|---|---|

| Acute Inhalation | Sprague-Dawley Rats | 1000 | NOAEL established |

| Chronic Oral | Rats | >400 | Salivary gland cytoplasmic alterations noted |

| Chronic Oral | Mice | >1000 | No significant adverse effects observed |

Environmental Impact and Safety

Glyphosate's environmental impact has been a topic of extensive research. While it is effective in controlling weeds, concerns have been raised regarding its potential effects on non-target organisms and ecosystems. Studies have shown that glyphosate can affect microbial communities in soil and aquatic environments.

Research Findings on Environmental Impact

- Soil Microbial Activity : Glyphosate application has been linked to shifts in soil microbial populations, potentially affecting soil health and fertility .

- Aquatic Toxicity : Research indicates that glyphosate can be toxic to aquatic organisms at certain concentrations, raising concerns about runoff into water bodies .

Q & A

Q. Which analytical methods are most robust for quantifying trace residues of N-(phosphonomethyl)glycine potassium salt in complex matrices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。